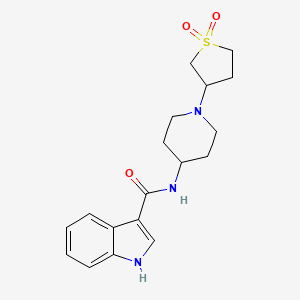

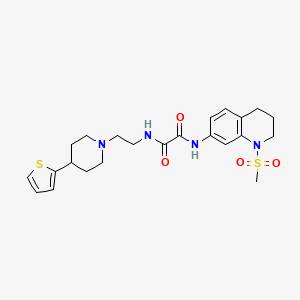

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1H-indole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1H-indole-3-carboxamide, commonly known as compound X, is a small molecule drug that has gained significant attention in the scientific community due to its potential therapeutic applications.

Aplicaciones Científicas De Investigación

Molecular Interactions and Binding Mechanisms

Research on similar compounds, like "N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide" (SR141716), has provided detailed insights into molecular interactions, especially regarding the CB1 cannabinoid receptor. These studies highlight the importance of molecular orbital methods, conformational analyses, and 3D-quantitative structure-activity relationship (QSAR) models in understanding how these compounds bind to receptors and exert their effects (Shim et al., 2002). This research suggests a significant potential for the design and development of targeted therapies, especially in the context of cannabinoid-related physiological and psychological conditions.

Chemical Functionalities and Allosteric Modulation

Further studies into the optimization of chemical functionalities of indole-2-carboxamides, like "5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide" (ORG27569), have revealed key structural requirements for allosteric modulation of CB1. These include a critical chain length at the C3-position and specific electron withdrawing groups, impacting binding affinity and cooperativity (Khurana et al., 2014). Such insights are instrumental in advancing our understanding of receptor modulation and could inform the development of new pharmacological agents.

Hydrogen Storage and Energy Applications

The research on substituted piperidines and octahydroindoles, examining their usability as reversible organic hydrogen storage liquids for hydrogen-powered fuel cells, underscores the chemical versatility and potential energy applications of such compounds. Experimental and theoretical analyses highlight how structural features influence the enthalpy of dehydrogenation and catalytic dehydrogenation rates, suggesting a pathway towards more efficient energy storage solutions (Cui et al., 2008).

Biological and Pharmacological Effects

Studies on derivatives like "N-(3-Piperidinopropyl)-4, 6-disubstituted-furo [3, 2-b] indole-2-carboxamide" have explored analgesic and anti-inflammatory activities, demonstrating potent effects in animal models. These findings emphasize the potential therapeutic applications of such compounds in managing pain and inflammation (Nakashima et al., 1984).

Propiedades

IUPAC Name |

N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]-1H-indole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3S/c22-18(16-11-19-17-4-2-1-3-15(16)17)20-13-5-8-21(9-6-13)14-7-10-25(23,24)12-14/h1-4,11,13-14,19H,5-10,12H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOPVELNVYRMMGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CNC3=CC=CC=C32)C4CCS(=O)(=O)C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1H-indole-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-phenyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-2,1-benzoxazole-5-carboxamide](/img/structure/B2729215.png)

![7-benzyl-8-[(E)-2-{[4-(benzyloxy)phenyl]methylidene}hydrazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2729219.png)

![3-(3,4-Dimethoxyphenyl)-5-{1-[3-(2-methoxyphenyl)propanoyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2729224.png)

![[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B2729227.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2729230.png)

![3-(2-Bromophenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B2729232.png)